N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide
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Overview
Description
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide is a chemical compound that has been synthesized for scientific research purposes. It is a benzamide derivative that has shown potential for use in the development of new drugs.
Scientific Research Applications
Synthesis and Properties of Related Compounds :
- Research on compounds structurally similar to N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide, such as furan-2-carboxamide derivatives, involves their synthesis and characterization. These compounds undergo various chemical reactions like oxidation, nitration, bromination, formylation, and acylation, indicating their utility in diverse chemical synthesis pathways (El’chaninov & Aleksandrov, 2017).
Biological Activity and Amplification of Phleomycin :
- Certain furan and pyridinyl derivatives are studied for their potential as amplifiers of phleomycin, an antibiotic, against bacterial strains like Escherichia coli. This suggests a possible application in enhancing the efficacy of existing antibiotics (Brown & Cowden, 1982).
Acid-Catalyzed Transformations in Medicinal Chemistry :
- Studies have investigated acid-catalyzed transformations of related compounds, leading to the creation of new fused heterocyclic systems. These transformations are significant in the field of medicinal chemistry, as they can lead to the synthesis of novel therapeutic agents (Stroganova, Vasilin & Krapivin, 2016).
Development of Anticancer Drugs :
- Research into benzamide derivatives with pyridin-3-ylpyrimidin-2-ylamino structures has contributed to the development of orally active histone deacetylase inhibitors, showing potential as anticancer drugs. These compounds block cancer cell proliferation and induce apoptosis (Zhou et al., 2008).
Electrophoretic Separation in Pharmaceutical Analysis :
- Techniques like nonaqueous capillary electrophoresis have been developed for separating and analyzing compounds similar to this compound. This indicates the compound’s relevance in pharmaceutical quality control and analysis (Ye et al., 2012).
Anti-inflammatory Applications :
- Research has also explored the potential of related compounds as non-carboxylic anti-inflammatory drugs, particularly in the context of brain edema inhibition. This highlights the potential therapeutic application of similar compounds in treating inflammation-related conditions (Robert et al., 1995).
Mechanism of Action
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that the molecular interactions of similar derivatized conjugates in docking studies reveal their suitability for further development . This suggests that the compound might interact with its target in a way that disrupts the normal functioning of the pathogen, leading to its inhibition.
Biochemical Pathways
Given its potential anti-tubercular activity, it might interfere with the essential biochemical pathways of mycobacterium tuberculosis, thereby inhibiting its growth and proliferation .
Result of Action
Similar compounds have exhibited significant activity against mycobacterium tuberculosis h37ra, suggesting that this compound might also exhibit anti-tubercular activity .
properties
IUPAC Name |
N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-3-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-23-15-5-2-4-14(10-15)18(21)20-12-13-7-8-16(19-11-13)17-6-3-9-22-17/h2-11H,12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZIRIKOZOLTGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NCC2=CN=C(C=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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